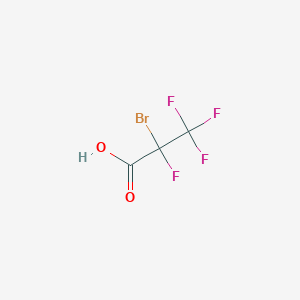

2-Bromo-2,3,3,3-tetrafluoropropanoic acid

Descripción general

Descripción

Introduction 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a fluorinated compound that has been the subject of various chemical studies due to its unique structural and chemical properties.

Synthesis Analysis One study reported the synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters using 2-bromo-2,3,3,3-tetrafluoropropanoate and chiral imines in the presence of zinc, highlighting the compound's reactivity and utility in creating optically active esters (Sekiguchi et al., 2004).

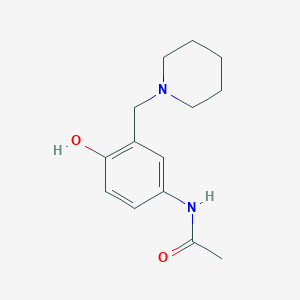

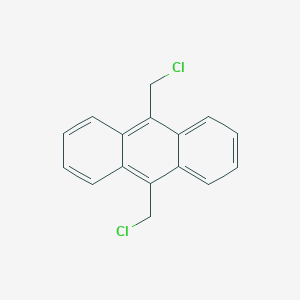

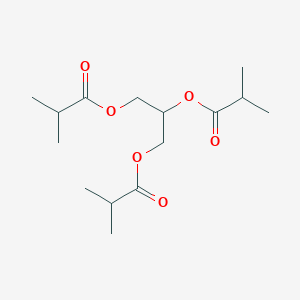

Molecular Structure Analysis The molecular structure of 2-bromo-2,3,3,3-tetrafluoropropanoic acid is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical behavior and reactivity.

Chemical Reactions and Properties In a study on photocatalytic reactions, 2-bromo-3,3,3-trifluoropropene, a related compound, was used in defluorinative reactions with N-aryl amino acids, indicating the compound's potential in radical cyclization processes (Zeng et al., 2022).

Physical Properties Analysis The physical properties of 2-bromo-2,3,3,3-tetrafluoropropanoic acid, like boiling and melting points, solubility, and density, are influenced by the presence of both bromine and fluorine atoms, which impart unique characteristics to the compound.

Chemical Properties Analysis Its chemical properties, such as reactivity with various nucleophiles and the ability to participate in complex chemical reactions, are a focal point of research, as demonstrated by a study on its reaction with organolithium reagents (Yamada et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis of α-Fluoro-α-(trifluoromethyl)-β-amino Esters : Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with chiral imines in the presence of zinc to yield these esters, which are valuable in organic synthesis (Sekiguchi et al., 2004).

Photocatalytic Defluorinative Reactions : Used as a coupling partner in photocatalytic reactions with N-aryl amino acids, leading to the assembly of various complex organic compounds (Zeng et al., 2022).

Synthesis of α-Trifluoromethyl-β-Amino Acid Derivatives : In a Reformatsky-type reaction, it provides a stereoselective synthesis method for these derivatives, important in pharmaceutical and agrochemical industries (Shimada et al., 2006).

Glycoconjugate Chemistry : Utilized in the synthesis of dibromoisobutyl (DIB) glycosides, which are precursors in the creation of neoglycolipids and glycoproteins (Magnusson et al., 1990).

Electrochemical Carboxylation : Employed in the fixation of carbon dioxide to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which have applications in synthesizing non-steroidal anti-inflammatory drugs (Yamauchi et al., 2010).

Synthesis of 3,3,3-Trifluoropropene Oxide : A key step in the preparation of this compound, which has applications in the fluorine chemistry industry (Ramachandran & Padiya, 2007).

Stereoselective Synthesis of β-Substituted α,β-Difluoroacrylates : Its derivatives are used in reactions with Grignard reagents or dialkylzinc reagents for the production of these acrylates, which are valuable in material science (Yamada et al., 2008).

Combustion Studies : It forms part of kinetic models for studying high-temperature oxidation and combustion of fluorinated compounds, which is important in environmental and energy research (Babushok & Linteris, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQIQACQOVGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382100 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,3,3,3-tetrafluoropropanoic acid | |

CAS RN |

13859-31-9 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)